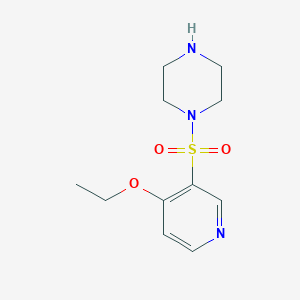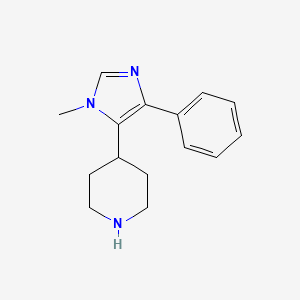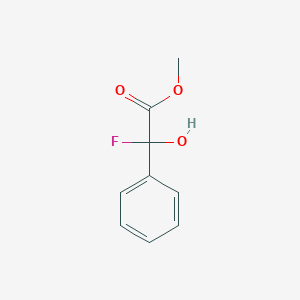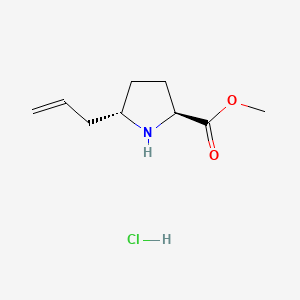
3-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)aniline is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a fluorophenyl group and a methyl group attached to the thiazole ring, along with an aniline moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)aniline typically involves the Hantzsch thiazole synthesis. This method entails the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent such as ethanol. For instance, 3-chloro-2-methylphenylthiourea can be reacted with 4-fluorophenacyl bromide under reflux conditions to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize environmental impact and reduce production costs.
化学反应分析
Types of Reactions
3-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
3-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 3-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
相似化合物的比较
Similar Compounds
- 4-(4-Fluorophenyl)-1,3-thiazol-2-amine
- 4-(4-Fluorophenyl)-5-methylthiazole
- 4-(4-Fluorophenyl)-5-methylthiazol-2-yl)benzene
Uniqueness
Compared to similar compounds, 3-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)aniline stands out due to the presence of the aniline moiety, which can significantly influence its chemical reactivity and biological activity. The combination of the fluorophenyl group and the thiazole ring also imparts unique electronic properties, making it a valuable compound for various applications .
属性
分子式 |
C16H13FN2S |
|---|---|
分子量 |
284.4 g/mol |
IUPAC 名称 |
3-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C16H13FN2S/c1-10-15(11-5-7-13(17)8-6-11)19-16(20-10)12-3-2-4-14(18)9-12/h2-9H,18H2,1H3 |
InChI 键 |
KUURJKADIYYTQJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(S1)C2=CC(=CC=C2)N)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone](/img/structure/B11817973.png)







